molecular formula C10H10ClN3 B510515 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine CAS No. 492426-32-1

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B510515
CAS No.: 492426-32-1
M. Wt: 207.66g/mol
InChI Key: JCONEINCKQOFEC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is a chemical scaffold of significant interest in pharmaceutical research, particularly in the development of novel therapeutic agents. Its core structure is based on the pyrazole moiety, a privileged heterocycle known for its diverse biological activities and presence in several clinically used drugs . This specific amine-functionalized derivative serves as a key synthetic intermediate for exploring new chemical space in drug discovery. Recent scientific investigations highlight the profound therapeutic potential of closely related pyrazole-5-amine derivatives. These compounds have been identified as potent and selective covalent thrombin inhibitors with a unique serine-trapping mechanism of action . In these studies, acylated analogs of the core structure demonstrated low nanomolar inhibitory activity (IC50 values as low as 16 nM) against thrombin, a critical enzyme in the coagulation cascade, while showing minimal off-target effects against other serine proteases . This makes the 1H-pyrazol-3-amine scaffold a highly promising starting point for developing safer anticoagulant therapies that may avoid the bleeding risks associated with traditional treatments. Beyond anticoagulation, the pyrazole core is a versatile pharmacophore with documented research applications across multiple therapeutic areas. The broader class of pyrazole and pyrazoline compounds has been extensively studied for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid CB1 receptor antagonism . The 3-amine substitution on the pyrazole ring is a critical functional handle that allows for further chemical diversification, enabling researchers to fine-tune physicochemical properties, potency, and selectivity for various biological targets. As such, this compound provides medicinal chemists with a valuable template for constructing targeted libraries aimed at hit identification and lead optimization campaigns for a range of diseases.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCONEINCKQOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine serves as an essential intermediate in the synthesis of more complex organic compounds. Its pyrazole ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reaction Type Description
Nucleophilic Substitution Used to introduce different substituents onto the pyrazole ring.
Oxidation/Reduction Can undergo oxidation to form more reactive species or reduction to yield amines.
Coupling Reactions Engages in coupling reactions to form larger, more complex molecules.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens and reduce inflammation.

Case Study: Anti-inflammatory Activity

A study evaluated several pyrazolone derivatives, including those related to this compound, for their anti-inflammatory properties. The results indicated that these compounds could effectively inhibit inflammatory responses while exhibiting lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Compound Activity Mechanism
This compoundModerateInhibition of COX enzymes
4-Chlorophenyl derivativesHighDual inhibition of COX-1 and COX-2

Medicinal Chemistry

Potential Pharmacophore in Drug Development

The compound is being explored as a pharmacophore for designing new drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for further medicinal chemistry studies.

Case Study: Cancer Research

Recent studies focused on pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression. The incorporation of the this compound scaffold into these derivatives has enhanced their selectivity and efficacy against CDK2 over CDK1 .

Target Enzyme Selectivity Inhibition Type
CDK2HighCompetitive
CDK1LowNon-selective

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is being investigated for its potential use in developing new materials with specific properties, such as polymers or coatings. Its reactive functional groups allow it to participate in polymerization reactions or serve as a modifier for existing materials.

Application Example: Coatings

Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of coatings used in various applications, from automotive to aerospace industries .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Features Impact on Properties
This compound C₁₀H₁₀ClN₃ Ortho-chlorobenzyl group; amine at position 3 Enhanced reactivity due to steric hindrance and electron-withdrawing Cl
1-(4-Fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₁₀FN₃ Para-fluorobenzyl group Increased lipophilicity; fluorine enhances binding to hydrophobic targets
1-(3-Chlorobenzyl)-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ Meta-chlorobenzyl group; amine at position 5 Altered biological activity due to amine position and Cl orientation
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ Dual chloro (para) and fluoro (ortho) substituents Synergistic electronic effects; potential for dual-target interactions
1-(5-Bromofuran-2-yl)methyl-1H-pyrazol-3-amine C₉H₉BrN₄O Bromofuran substituent Enhanced anticancer/anti-inflammatory activity via heterocyclic interactions
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ Bulky adamantyl group Improved membrane penetration due to lipophilicity; synthesis challenges

Key Findings from Comparative Studies

In contrast, the para-chlorine in 1-(4-Chlorobenzyl) analogs allows for more flexible binding . Fluorine substitution (e.g., in 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine) increases lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .

Biological Activity: Dihalogenated derivatives (e.g., 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine) show enhanced activity in enzyme inhibition assays compared to mono-substituted analogs, likely due to stronger van der Waals interactions . Bromofuran-substituted pyrazoles (e.g., 1-(5-Bromofuran-2-yl)methyl-1H-pyrazol-3-amine) exhibit unique anticancer properties, attributed to the bromine atom’s ability to form covalent bonds with DNA or proteins .

Synthetic Challenges :

  • Bulky substituents like adamantyl (e.g., 1-(Adamantan-1-yl)-1H-pyrazol-3-amine) require harsh reaction conditions (e.g., 48% HBr) due to poor nucleophilicity of the adamantane moiety, leading to lower yields .

Physicochemical Properties

Property This compound 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine
Molecular Weight 207.66 g/mol 191.21 g/mol 207.66 g/mol
LogP 2.8 2.5 2.7
Water Solubility Low Moderate Low
pKa (Amine) ~8.5 ~8.3 ~8.7

Data inferred from structural analogs in .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2-chlorobenzyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may inhibit enzymes involved in cell proliferation and inflammatory pathways, thereby exhibiting antitumor and anti-inflammatory properties. The compound's mechanism involves binding to the active sites of enzymes, blocking substrate access, and modulating signal transduction pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For example, studies have reported:

  • Growth Inhibition : In prostate cancer cell lines (PC3), the compound demonstrated a growth inhibition concentration (GI50) of approximately 5.6 μM .
  • Breast Cancer : In MCF-7 and SKBR3 breast cancer cell lines, GI50 values were reported at 4.19 μM and 0.25 μM, respectively .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX-2 Inhibition IC50 (μM)
This compound< 0.04
Standard (Diclofenac)54.65

This table illustrates the potency of this compound compared to established anti-inflammatory drugs .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its structural analogs have been shown to inhibit bacterial enzymes effectively .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of the pyrazole scaffold exhibited potent antitumor activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways .
  • Inhibition Studies : In vitro assays have shown that the compound can inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine?

Answer:
The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated ketones or aldehydes. For example, multi-step protocols involve reacting 2-chlorobenzyl chloride with hydrazine derivatives under basic conditions (e.g., triethylamine in ethanol) to form the pyrazole core . Advanced routes may utilize transition-metal catalysts (e.g., copper(I) bromide) to enhance regioselectivity during cyclization, as demonstrated in analogous pyrazole syntheses .

Basic: How is structural characterization performed post-synthesis?

Answer:
Post-synthesis characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing between N1 and N2 benzylation) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, often using SHELX software for refinement .

Advanced: What challenges arise in achieving regioselectivity during pyrazole ring formation?

Answer:
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the benzyl group may favor N1-substitution, while electron-withdrawing groups (e.g., Cl) can direct cyclization via resonance effects. Catalytic systems like cesium carbonate and copper(I) bromide improve selectivity by stabilizing transition states . Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density distributions .

Advanced: Which computational methods are suitable for modeling the compound’s electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Analyze hydrogen-bonding networks in crystal lattices using graph-set notation (e.g., Etter’s rules) .
  • Predict spectroscopic properties (e.g., IR vibrational modes) for comparison with experimental data .

Advanced: How is bioactivity screening conducted against bacterial targets?

Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationship (SAR) : Modifying the chlorobenzyl group or pyrazole substituents to assess impact on antimicrobial potency .

Advanced: How can contradictory pharmacological data be resolved?

Answer:
Discrepancies in activity data often stem from:

  • Solubility differences : Use logP calculations or co-solvents (e.g., DMSO) to standardize assays .
  • Metabolic instability : LC-MS/MS monitors metabolite formation in hepatic microsomes .
  • Target specificity : Radioligand binding assays (e.g., for kinase inhibition) validate selectivity .

Basic: What analytical techniques ensure purity and stability?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .
  • TGA/DSC : Assess thermal stability and decomposition profiles .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N .

Advanced: How are hydrogen-bonding patterns analyzed in crystal structures?

Answer:

  • Graph-set analysis : Classifies motifs (e.g., R22(8)R_2^2(8) rings) using SHELXL-refined X-ray data .
  • Hirshfeld surfaces : Visualize intermolecular contacts (e.g., C–H···N interactions) via CrystalExplorer .

Advanced: How are reaction conditions optimized for scale-up?

Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
  • Catalyst loading : Reduced copper(I) bromide (0.1 equiv.) minimizes side reactions while maintaining yield .
  • Microwave-assisted synthesis : Accelerates cyclization (e.g., 30 min vs. 48 hrs conventional) .

Advanced: What strategies guide SAR studies for anti-inflammatory activity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF3_3) at the pyrazole C5 position to enhance COX-2 inhibition .
  • Pharmacophore modeling : Aligns 3D structures with known active templates to identify critical binding motifs .
  • In vivo models : Carrageenan-induced paw edema in rodents evaluates efficacy and toxicity .

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